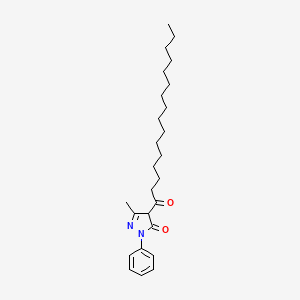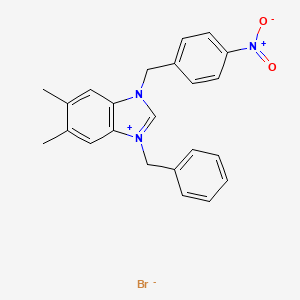
Stearoyl-l-carnitine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearoyl-l-carnitine-d3 is a deuterium-labeled derivative of stearoyl-l-carnitine, an endogenous long-chain acylcarnitine. This compound is primarily used in scientific research as an internal standard for the quantification of stearoyl-l-carnitine by gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS) . The deuterium labeling helps in distinguishing it from non-labeled compounds during analytical procedures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stearoyl-l-carnitine-d3 involves the esterification of l-carnitine with stearic acid, followed by the introduction of deuterium atoms. The reaction typically occurs under mild conditions using a catalyst to facilitate the esterification process. The deuterium atoms are introduced through a deuterated reagent, ensuring the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in controlled environments to maintain the integrity of the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Stearoyl-l-carnitine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are employed.
Major Products
Oxidation: Stearic acid and carnitine.
Reduction: Stearoyl alcohol and carnitine.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Stearoyl-l-carnitine-d3 is extensively used in scientific research due to its unique properties:
Wirkmechanismus
Stearoyl-l-carnitine-d3 exerts its effects by participating in the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo beta-oxidation to produce energy. The compound interacts with carnitine palmitoyltransferase, acyl-CoA synthetase, and carnitine/acylcarnitine translocase, facilitating the transfer of fatty acids from the cytosol to the mitochondria . This process is crucial for maintaining cellular energy homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl-l-carnitine: Another long-chain acylcarnitine involved in fatty acid metabolism.
Oleoyl-l-carnitine: Similar in structure but contains an unsaturated fatty acid chain.
Myristoyl-l-carnitine: Contains a shorter fatty acid chain compared to stearoyl-l-carnitine.
Uniqueness
Stearoyl-l-carnitine-d3 is unique due to its deuterium labeling, which allows for precise quantification and differentiation from non-labeled compounds in analytical studies. This property makes it invaluable in research settings where accurate measurement of metabolic intermediates is essential .
Eigenschaften
Molekularformel |
C25H49NO4 |
|---|---|
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octadecanoyloxybutanoate |
InChI |
InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1/i2D3 |
InChI-Schlüssel |
FNPHNLNTJNMAEE-ZHBYIVLDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)
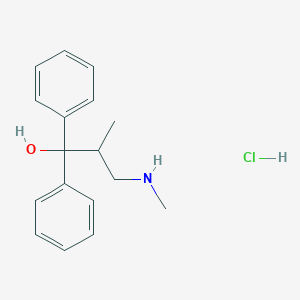
![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)

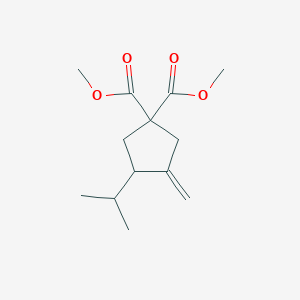

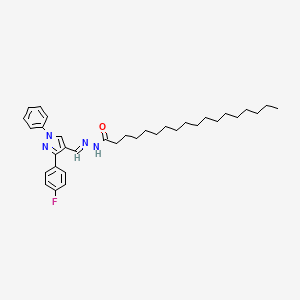
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)

